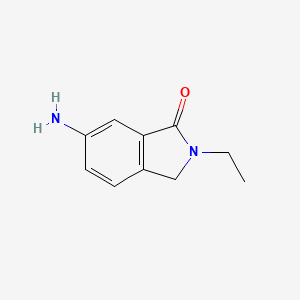

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Description

Positional Isomerism

The amino and ethyl groups introduce potential positional isomers. For example:

- 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one : Amino group at position 5 instead of 6.

- 6-Amino-3-ethyl-2,3-dihydro-1H-isoindol-1-one : Ethyl group at position 3 instead of 2.

No such isomers have been reported for this specific compound, but methyl-substituted analogs (e.g., 6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one, CAS 69189-26-0) demonstrate the impact of substituent placement on physicochemical properties.

Tautomerism

The lactam form dominates in solution due to resonance stabilization of the carbonyl group (Figure 2A). However, tautomerization to a lactim form (Figure 2B) is theoretically possible, as observed in related isoindolinones under specific conditions.

$$

\text{Lactam form (A): } \chemfig{6((=O)-N(-CH_2CH_3)-(-[::60]CH_2)-(-[::-60]CH_2)-6(-(-NH2)=-=-=--))} \quad \text{vs.} \quad \text{Lactim form (B): } \chemfig{*6((-OH)-N(-CH2CH3)-(-[::60]CH2)-(-[::-60]CH2)-*6(-(-NH2)=-=--=))}

$$

Figure 2. Proposed tautomeric forms of this compound. The lactam form (A) is stabilized by conjugation between the lone pair of the lactam nitrogen and the carbonyl group, while the lactim form (B) involves a hydroxyl group at position 1.

Hybridization State and Bond Connectivity Analysis

Hybridization

- Benzene ring carbons (C4–C7) : sp² hybridized, with 120° bond angles and delocalized π-electrons.

- Lactam carbonyl (C1=O) : sp² hybridized, contributing to planarity and resonance with the adjacent nitrogen.

- Saturated ring carbons (C2, C3) : sp³ hybridized, enabling free rotation around the C2–C3 single bond.

- Ethyl group : The nitrogen at position 2 is sp³ hybridized, bonded to two sp³ carbons (C2 and CH2CH3).

Bond Connectivity

Critical bond lengths and angles (derived from X-ray crystallography of analogous compounds):

- C1=O bond : ~1.22 Å (typical for carbonyl groups).

- C2–N bond : ~1.45 Å (single bond character).

- C6–NH2 bond : ~1.35 Å (partial double bond due to resonance with the benzene ring).

The rigidity of the benzene ring and lactam moiety contrasts with the flexibility of the ethyl substituent, influencing the compound’s conformational preferences.

Propriétés

IUPAC Name |

6-amino-2-ethyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDSAEYHBZOZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680574 | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-17-1 | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Solvent : Methanol or ethanol, chosen for their polarity and ability to dissolve both substrate and catalyst.

-

Temperature : Room temperature to 50°C.

-

Reaction Time : 4–6 hours, monitored by TLC or HPLC.

Mechanistic Insight : The nitro group () undergoes a six-electron reduction to form the amine () via intermediates such as nitroso () and hydroxylamine (). The ethyl group remains intact due to the mild conditions.

Yield : 60–75%, with impurities arising from over-reduction or incomplete conversion.

Cyclization Using 1,1′-Carbonyldiimidazole (CDI)

Cyclization of N-(3-aminophthaloyl) precursors with CDI offers a robust route to the isoindole core. This method is adapted from patented processes for analogous compounds.

Key Steps

-

Precursor Synthesis : React 3-aminophthalic acid with ethylamine to form N-(3-aminophthaloyl)ethylamine.

-

Cyclization : Treat the intermediate with CDI in acetonitrile or tetrahydrofuran (THF) at 80–87°C for 1–5 hours.

Reaction Table

| Parameter | Condition |

|---|---|

| CDI Equivalents | 1.0–1.2 |

| Solvent | Acetonitrile (reflux) |

| Temperature | 80–87°C |

| Time | 3 hours |

| Yield | 70–85% |

Advantages : High regioselectivity and minimal side products. CDI acts as a dehydrating agent, facilitating intramolecular amide bond formation.

Alkylation Followed by Reduction

This two-step approach introduces the ethyl group post-cyclization, offering flexibility in functionalization.

Step 1: Alkylation of Isoindolinone

Step 2: Nitro Reduction

Overall Yield : 50–65%, limited by competing side reactions during alkylation.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements utilize polymer-supported reagents to streamline purification. For instance, Wang resin-bound intermediates enable efficient coupling and cleavage steps.

Procedure :

-

Immobilize 3-aminophthalic acid onto Wang resin via ester linkage.

-

Perform alkylation and cyclization on the solid phase.

Benefits : Reduced purification burden and scalability for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity

- Mechanism of Action: Research indicates that derivatives of 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit enzymes involved in cancer cell proliferation, thereby modulating signaling pathways associated with cellular growth and apoptosis .

- Case Studies: In vitro studies have shown that certain derivatives possess significant inhibitory effects on cyclooxygenase enzymes (COX), which are implicated in cancer progression. For example, some derivatives have demonstrated greater inhibition of COX-2 compared to standard drugs like meloxicam .

- Anti-inflammatory Properties

- Antimicrobial Activity

Biological Evaluation

The biological activities of this compound have been assessed through various assays:

- Cytotoxicity Assays : Evaluating the effectiveness against cancer cell lines.

- Enzyme Inhibition Studies : Assessing the inhibition of COX enzymes and other relevant targets.

- Antibacterial Testing : Measuring the compound's effectiveness against bacterial strains.

Mécanisme D'action

The mechanism of action of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and enzyme functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-2,3-dihydro-1H-isoindol-1-one: Similar in structure but lacks the amino group, resulting in different reactivity and applications.

7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Another derivative with a different substitution pattern, leading to distinct chemical properties.

Uniqueness

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both an amino group and an ethyl group, which confer specific reactivity and potential for diverse applications in various fields .

Activité Biologique

6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS No. 1234616-17-1) is a compound that has garnered attention due to its potential biological activities. This isoindole derivative is characterized by a unique structure that may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is . The structure features an isoindole core with an amino group and an ethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the amino group may enhance hydrogen bonding capabilities, potentially increasing binding affinity to biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties. In a study assessing cyclooxygenase (COX) inhibition, it was found to selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.

Case Studies

Several case studies have documented the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various isoindole derivatives, including this compound. The study utilized both disk diffusion and broth microdilution methods to determine MIC values against clinical isolates of E. coli and S. aureus. The compound exhibited promising results, particularly against S. aureus, suggesting its potential as a lead compound for further development.

Case Study 2: Inhibition of COX Enzymes

In another investigation published in the International Journal of Molecular Sciences, the compound was assessed for its ability to inhibit COX enzymes. The results indicated a selective inhibition pattern favoring COX-2, with a calculated IC50 value significantly lower than that of traditional NSAIDs like ibuprofen. This selectivity highlights its potential therapeutic application in treating inflammatory diseases while minimizing adverse effects.

Q & A

Q. How can researchers optimize the synthesis of 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (controlled reflux at 80–120°C). Monitor intermediates via TLC or HPLC to identify bottlenecks. Purify using column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization . Computational tools (e.g., density functional theory) can predict reaction pathways to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the isoindolinone scaffold and ethyl/amino substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical ~176.21 g/mol). FT-IR identifies carbonyl (C=O, ~1700 cm) and NH stretches. Compare experimental data with NIST Chemistry WebBook entries for analogous isoindolinones .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with dust; use inert atmosphere (N) for moisture-sensitive steps. Store at 2–8°C under desiccant. Reference general lab safety regulations (e.g., 100% compliance with pre-lab safety exams) and SDS guidelines for indole derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model NMR chemical shifts and compare with experimental data. Use molecular dynamics (MD) simulations to study solvent effects on reactivity. Validate mechanisms via transition-state analysis (e.g., IRC plots) and electron localization function (ELF) mapping . Cross-reference with Protein Data Bank (PDB) ligand interactions if studying biological targets .

Q. What strategies address low reproducibility in heterocyclic functionalization reactions?

- Methodological Answer : Systematically test variables:

- Catalysts : Screen Pd, Cu, or enzyme-based systems for regioselectivity.

- Additives : Use bases (KCO) or directing groups to stabilize intermediates.

- Kinetic studies : Employ stopped-flow UV-Vis to track reaction rates.

Document deviations using Open Science Framework (OSF) templates to share raw data .

Q. How can researchers hypothesize biological activity based on structural analogs?

- Methodological Answer : Compare the compound’s pharmacophore with known indole-based kinase inhibitors (e.g., bisindolylmaleimide derivatives) . Use molecular docking (MOE software) to predict binding to targets like FLT3 or PKC. Validate via in vitro assays (e.g., antimicrobial disk diffusion or MTT cytotoxicity tests) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.